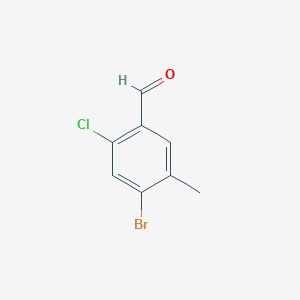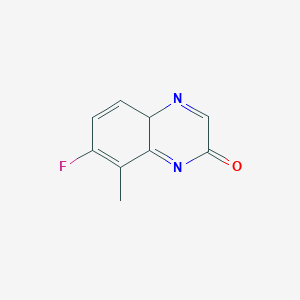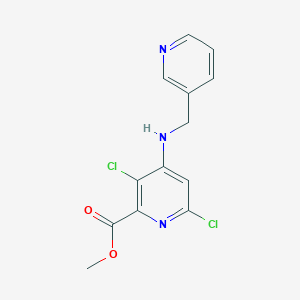
(2S,4S)-1-(tert-Butoxycarbonyl)-2-methyl-4-phenoxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by a five-membered pyrrolidine ring with a phenoxy group and a BOC (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting a suitable precursor with reagents such as dichloromethane and DMAP (4-dimethylaminopyridine) under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the pyrrolidine intermediate.
Protection with BOC Group: The final step involves the protection of the amino group with BOC anhydride to form the desired compound.
Industrial Production Methods
Industrial production of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenoxy group or the BOC group can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, BOC anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-BOC-cis-4-hydroxyproline methyl ester: Another compound with a BOC protecting group and a pyrrolidine ring.
N-BOC-4-phenylpyrrolidine: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
N-BOC-METHYL(2S,4S)-4-PHENOXY-2-PYRROLIDINECARBOXYLATE is unique due to the presence of both the phenoxy group and the BOC protecting group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
93967-75-0 |
|---|---|
Molecular Formula |
C17H22NO5- |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-11-13(10-17(18,4)14(19)20)22-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,19,20)/p-1/t13-,17-/m0/s1 |
InChI Key |
KFLOXSQQROKZCT-GUYCJALGSA-M |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)
![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)


![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)









